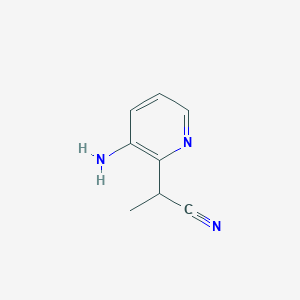

2-(3-Aminopyridin-2-yl)propanenitrile

Description

2-(3-Aminopyridin-2-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 3 and a propanenitrile moiety at position 2. Its molecular formula is C₈H₉N₃, and its CAS Registry Number is 1369105-90-7 . The compound’s structure combines the electron-rich pyridine ring with a reactive nitrile group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-(3-aminopyridin-2-yl)propanenitrile |

InChI |

InChI=1S/C8H9N3/c1-6(5-9)8-7(10)3-2-4-11-8/h2-4,6H,10H2,1H3 |

InChI Key |

PMHILHXVTQRWAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyridin-2-yl)propanenitrile typically involves the reaction of 3-aminopyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylonitrile. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyridin-2-yl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(3-Aminopyridin-2-yl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

a. 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile (CAS N/A) This compound is a positional isomer where the amino group is located at position 5 instead of position 3 on the pyridine ring. Its molecular formula is C₉H₁₁N₃, and it is utilized in medicinal chemistry for kinase inhibition studies .

b. 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8) With a shorter nitrile chain (acetonitrile instead of propanenitrile), this analog has a molecular formula of C₆H₅N₃. The reduced chain length limits its conformational flexibility, which may affect binding affinity in biological targets. It shares a high structural similarity (0.84) with the target compound .

Substituted Phenylpropanenitriles

a. 2-(3-Chlorophenyl)propanenitrile (15a, CAS N/A) This compound replaces the pyridine ring with a chlorinated benzene ring. The electron-withdrawing chlorine atom enhances electrophilicity at the nitrile group, increasing its reactivity in nucleophilic additions.

b. 2-(3-(Trifluoromethyl)phenyl)propanenitrile (15c, CAS N/A) The trifluoromethyl group introduces strong electron-withdrawing effects, further activating the nitrile group for reactions like hydrolysis or reduction. Compared to the target compound, this derivative’s aromatic system is non-heterocyclic, altering solubility and metabolic stability .

Functional Group Variants

a. (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS 70702-47-5) This compound replaces the nitrile group with a carboxylic acid and adds an amino group, yielding a propanoic acid derivative. The carboxylic acid enhances hydrophilicity, making it suitable for peptide synthesis or as a neurotransmitter analog. Its molecular formula is C₈H₁₀N₂O₂, with a purity ≥98.5% .

b. 3-((3-Aminopyridin-2-yl)amino)propanenitrile (II-19) This derivative features an additional amino linkage between the pyridine ring and the nitrile group. The extended conjugation may influence electronic properties, as evidenced by its distinct ¹³C NMR signals (δ 57.9, 27.9) .

Data Tables

Research Findings and Key Differences

- Electronic Effects: The pyridine ring in 2-(3-Aminopyridin-2-yl)propanenitrile enhances electron density at the nitrile group compared to chlorinated analogs, favoring nucleophilic attacks .

- Steric Hindrance : Methyl-substituted derivatives (e.g., 2-methylpropanenitrile) exhibit reduced reactivity in bulkier reaction environments .

- Biological Activity: Carboxylic acid derivatives (e.g., propanoic acid analog) show higher solubility and bioavailability, whereas nitriles are preferred for metabolic stability in drug design .

Biological Activity

2-(3-Aminopyridin-2-yl)propanenitrile, also known as 3-((3-Aminopyridin-2-yl)amino)propanenitrile, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its role as an inhibitor of nitric oxide synthase (NOS), potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a propanenitrile group attached to a 3-amino-2-pyridinyl moiety, which is pivotal for its biological activity.

Nitric Oxide Synthase Inhibition

Research indicates that this compound acts as an inhibitor of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO), which plays a vital role in various physiological processes including vasodilation and neurotransmission. The inhibition of NOS can have implications for cardiovascular health and neuroprotection, making this compound a candidate for further drug development.

Key Findings:

- Molecular Docking Studies: These studies suggest that this compound effectively interacts with the active site of NOS, leading to its inhibition. This interaction is critical for understanding the compound's mechanism of action and potential therapeutic effects.

Research Case Studies

Several studies have highlighted the biological activity of this compound:

-

In vitro Studies:

- A study demonstrated that the compound significantly reduced NO production in cultured endothelial cells, indicating its potential as a therapeutic agent for conditions associated with excessive NO synthesis.

-

In vivo Studies:

- Animal models treated with this compound showed improved outcomes in models of hypertension and neurodegenerative diseases, suggesting its efficacy in modulating NO levels and providing neuroprotective effects.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes related compounds and their unique features:

| Compound Name | Structure/Key Features | Unique Aspects |

|---|---|---|

| 3-(Pyridin-2-yl)propanenitrile | Contains a pyridine ring but lacks amino groups | More hydrophobic; different biological activity |

| 4-Amino-2-(pyridin-3-yl)butyronitrile | Similar aminopyridine structure | Different chain length; potential for varied reactivity |

| 5-(Aminomethyl)pyridin-2-carboxylic acid | Contains carboxylic acid instead of nitrile | Acidic properties; may exhibit different solubility |

| N,N-Dimethyl(3-pyridinyl)methanamine | Features dimethyl substitution | Increased lipophilicity; altered pharmacokinetics |

This table illustrates how variations in structure can lead to diverse biological outcomes, emphasizing the unique position of this compound within a class of bioactive molecules.

Potential Therapeutic Applications

Due to its biological activity, this compound has potential applications in:

- Cardiovascular Health: As a NOS inhibitor, it may help manage conditions related to vascular dysfunction.

- Neuroprotection: Its ability to modulate NO levels may provide therapeutic benefits in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.